molecular formula C11H14BrClO B13643009 1-(2-Bromo-1-propoxyethyl)-2-chlorobenzene

1-(2-Bromo-1-propoxyethyl)-2-chlorobenzene

Cat. No.: B13643009
M. Wt: 277.58 g/mol
InChI Key: PLMIRWZJMDWSCM-UHFFFAOYSA-N
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Description

1-(2-Bromo-1-propoxyethyl)-2-chlorobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of a bromine atom, a propoxyethyl group, and a chlorine atom attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-1-propoxyethyl)-2-chlorobenzene typically involves the reaction of 2-chlorobenzene with 2-bromo-1-propoxyethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromo-1-propoxyethyl)-2-chlorobenzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.

    Oxidation: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.

    Reduction: The compound can be reduced to remove halogen atoms and form simpler structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed:

    Nucleophilic Substitution: Formation of hydroxylated or aminated derivatives.

    Oxidation: Formation of hydroxylated or carbonylated derivatives.

    Reduction: Formation of dehalogenated derivatives.

Scientific Research Applications

1-(2-Bromo-1-propoxyethyl)-2-chlorobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-1-propoxyethyl)-2-chlorobenzene involves its interaction with specific molecular targets. The bromine and chlorine atoms can participate in halogen bonding, while the propoxyethyl group can influence the compound’s solubility and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

  • 1-(2-Bromo-1-propoxyethyl)-2-methylbenzene
  • 1-(2-Bromo-1-propoxyethyl)-2-methoxybenzene
  • 1-bromo-2-(2-bromo-1-propoxyethyl)benzene

Comparison: 1-(2-Bromo-1-propoxyethyl)-2-chlorobenzene is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and interactions. Compared to its methyl and methoxy analogs, the chlorinated compound may exhibit different chemical and biological properties, making it a valuable compound for specific applications.

Properties

Molecular Formula

C11H14BrClO

Molecular Weight

277.58 g/mol

IUPAC Name

1-(2-bromo-1-propoxyethyl)-2-chlorobenzene

InChI

InChI=1S/C11H14BrClO/c1-2-7-14-11(8-12)9-5-3-4-6-10(9)13/h3-6,11H,2,7-8H2,1H3

InChI Key

PLMIRWZJMDWSCM-UHFFFAOYSA-N

Canonical SMILES

CCCOC(CBr)C1=CC=CC=C1Cl

Origin of Product

United States

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